m-PEG2-Tos

Beschreibung

Eigenschaften

IUPAC Name |

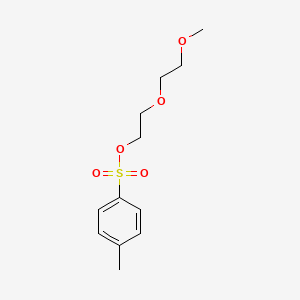

2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGNJXLJQARIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50586-80-6 |

Source

|

| Record name | 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

m-PEG2-Tos: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of m-PEG2-Tos, a pivotal linker in the development of advanced bioconjugates.

This compound, or (2-Methoxyethoxy)ethyl Tosylate, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its defined structure and advantageous chemical properties make it a valuable tool for researchers engaged in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of this compound, including its chemical characteristics, experimental protocols for its synthesis and characterization, and its role in the construction of targeted therapeutics.

Core Chemical Properties of this compound

This compound is characterized by a methoxy-terminated diethylene glycol chain functionalized with a tosyl group. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of various molecules. The short, hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈O₅S | [2][3] |

| Molecular Weight | 274.33 g/mol | [2][3] |

| CAS Number | 50586-80-6 | [2][3] |

| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [4] |

| Purity | >95% | [] |

| Solubility | Soluble in DMSO, DMF, and DCM | [6] |

| Storage | Store at -20°C for long-term stability | [4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, as well as its application in the synthesis of ADCs and PROTACs.

Synthesis of this compound (Tosylation of Diethylene Glycol Monomethyl Ether)

This protocol describes the synthesis of this compound from diethylene glycol monomethyl ether and tosyl chloride.

Materials:

-

Diethylene glycol monomethyl ether

-

Tosyl chloride (TsCl)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve diethylene glycol monomethyl ether in pyridine and cool the solution in an ice bath.

-

Slowly add tosyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound by Column Chromatography

This protocol outlines the purification of crude this compound using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Hexanes

-

Ethyl acetate (B1210297)

-

Glass column

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in hexanes and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexanes and ethyl acetate).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with visualization under a UV lamp.

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Characterization of this compound by ¹H NMR Spectroscopy

This protocol describes the characterization of purified this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm its structure.

Materials:

-

Purified this compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified this compound in CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using an NMR spectrometer.

-

Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the protons of the methoxy (B1213986) group, the ethylene (B1197577) glycol units, and the tosyl group.

Application in Bioconjugation: Synthesis of ADCs and PROTACs

This compound is a valuable linker for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature can improve the solubility and pharmacokinetic properties of the final conjugate.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a general workflow for the synthesis of an ADC where a cytotoxic drug is conjugated to an antibody via a linker derived from this compound.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

General Workflow for PROTAC Synthesis

The diagram below outlines a general workflow for the synthesis of a PROTAC, where a target protein binder and an E3 ligase ligand are connected using a linker derived from this compound.

Caption: General workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC).

References

- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 6. jchemlett.com [jchemlett.com]

In-Depth Technical Guide to m-PEG2-Tos: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)2-tosylate (m-PEG2-Tos), a bifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it presents a detailed experimental protocol for a typical bioconjugation reaction and outlines the general workflow for the synthesis of antibody-drug conjugates (ADCs), a prominent application of this reagent.

Core Properties of this compound

This compound, also known as diethylene glycol methyl ether tosylate, is a valuable tool in bioconjugation due to its defined structure and reactivity. The molecule consists of a methoxy-terminated di-ethylene glycol spacer functionalized with a tosylate group. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines and thiols present on biomolecules such as proteins, peptides, and antibodies. The short PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O₅S | [1] |

| Molecular Weight | 274.33 g/mol | [1] |

| CAS Number | 50586-80-6 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | ≥95% | [1] |

| Storage Conditions | -20°C for long-term storage | [2] |

Experimental Protocols: PEGylation of a Model Peptide

This section provides a detailed methodology for the conjugation of this compound to a model peptide containing a lysine (B10760008) residue. This protocol is a representative example of how this compound can be used to modify biomolecules.

Objective: To covalently attach this compound to the primary amine of a lysine residue in a model peptide.

Materials:

-

This compound

-

Model peptide with a single lysine residue (e.g., Ac-Cys-Ala-Lys-Ala-CONH₂)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Dimethylformamide (DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Peptide Dissolution: Dissolve the model peptide in the sodium bicarbonate buffer to a final concentration of 10 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in DMF to a concentration of 100 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, combine the peptide solution with a 10-fold molar excess of the this compound solution. The final concentration of DMF in the reaction mixture should be kept below 20% (v/v) to avoid denaturation of the peptide.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 4 hours with continuous gentle agitation.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50 mM.

-

Purification: The PEGylated peptide is purified from the reaction mixture using RP-HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

-

Characterization: The purified PEGylated peptide is characterized by mass spectrometry to confirm the covalent attachment of the this compound moiety. An increase in mass corresponding to the molecular weight of the PEG linker minus the tosyl group will be observed.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is frequently employed as a linker in the synthesis of ADCs. In this context, it can be used to attach a cytotoxic drug to a monoclonal antibody. The general workflow for ADC synthesis involves several key steps, as illustrated in the diagram below.

Caption: General Workflow for ADC Synthesis.

Workflow Description:

-

Monoclonal Antibody (mAb) Production: The process begins with the production and purification of the monoclonal antibody that will target specific antigens on cancer cells.

-

Linker-Payload Synthesis: In parallel, the linker, such as a derivative of this compound, is synthesized and activated. The cytotoxic drug is then attached to this linker.

-

Conjugation: The activated linker-payload is then conjugated to the mAb. This reaction typically targets surface-exposed lysine or cysteine residues on the antibody.

-

Purification and Analysis: The resulting ADC is purified to remove any unconjugated antibody, free drug, and other reactants. Purification is often achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The purified ADC is then thoroughly analyzed to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and potency.

Logical Relationship of this compound Reactivity

The utility of this compound in bioconjugation stems from the reactivity of the tosylate group towards nucleophiles. The following diagram illustrates this fundamental chemical relationship.

Caption: Reactivity of this compound.

This diagram shows that this compound acts as an electrophile, reacting with nucleophilic groups on biomolecules in a nucleophilic substitution reaction. This results in the formation of a stable covalent bond, creating the desired bioconjugate, and the release of the tosylate as a leaving group.

Disclaimer: The experimental protocol provided is a general guideline. Researchers should optimize reaction conditions, including stoichiometry, pH, temperature, and incubation time, for their specific application. All work should be conducted in a properly equipped laboratory, following all relevant safety procedures.

References

The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, revolutionizing the development of therapeutics by enhancing their efficacy, safety, and pharmacokinetic profiles. This in-depth technical guide explores the fundamental principles of PEG linkers, offering a comprehensive overview of their chemistry, properties, and applications in modern drug development.

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units[1]. In bioconjugation, PEG linkers are covalently attached to molecules such as proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles in a process known as PEGylation[2][3]. This modification imparts several desirable properties to the conjugated molecule, primarily by increasing its hydrodynamic size and creating a protective hydrophilic shield[4].

The use of PEG in biological applications dates back to the 1970s, and since then, the technology has evolved significantly, leading to the development of various PEG architectures, including linear and branched chains, as well as cleavable and non-cleavable linkers[5].

Core Principles and Benefits of PEGylation

The covalent attachment of PEG chains to a biomolecule confers a range of benefits that address many of the challenges faced in drug development:

-

Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream[][7][8].

-

Enhanced Stability: The PEG linker can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments[4].

-

Reduced Immunogenicity: The hydrophilic shield created by the PEG chain can mask antigenic epitopes on the surface of the biomolecule, reducing its recognition by the immune system and minimizing the risk of an immune response[4].

-

Improved Solubility: The inherent hydrophilicity of PEG can significantly increase the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and administration[4].

-

"Stealth" Properties: The hydration shell around the PEG linker reduces non-specific interactions with other proteins and cells, a phenomenon often referred to as the "stealth" effect[9].

Chemistry of PEG Linkers and Bioconjugation

The successful conjugation of a PEG linker to a biomolecule relies on the availability of reactive functional groups on both the PEG and the target molecule. PEG linkers are typically synthesized with reactive termini that can specifically target common functional groups on proteins and other biomolecules.

Commonly Targeted Functional Groups on Proteins:

-

Amines (e.g., Lysine (B10760008) Residues, N-terminus): The primary amine groups on lysine residues and the N-terminus of proteins are the most frequently targeted sites for PEGylation due to their abundance and accessibility.

-

Thiols (e.g., Cysteine Residues): The sulfhydryl group of cysteine residues provides a more specific site for conjugation as cysteines are generally less abundant than lysines on the protein surface[1][10][11].

-

Carboxylic Acids (e.g., Aspartic Acid, Glutamic Acid, C-terminus): These groups can also be targeted for PEGylation, though this chemistry is less common than amine or thiol targeting.

Common Reactive Groups on PEG Linkers:

-

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, forming stable amide bonds[12][13][14].

-

Maleimides: These groups exhibit high specificity for thiol groups, forming stable thioether bonds[1][10][11][15][16].

-

Aldehydes: These can react with amines or hydrazides to form Schiff bases, which can be further stabilized by reduction.

-

Azides and Alkynes: These are used in "click chemistry," a type of bioorthogonal reaction that offers high specificity and efficiency.

Quantitative Impact of PEG Linkers

The properties of a PEGylated bioconjugate can be finely tuned by varying the length and architecture (linear vs. branched) of the PEG linker. These structural modifications have a quantifiable impact on the physicochemical and pharmacokinetic properties of the resulting conjugate.

Effect of PEG Size on Hydrodynamic Radius

The hydrodynamic radius of a protein is a critical determinant of its renal clearance rate. PEGylation significantly increases the hydrodynamic radius, and this effect is directly correlated with the molecular weight of the PEG chain.

| Protein | PEG Linker Type | PEG Molecular Weight (kDa) | Native Hydrodynamic Radius (Rh) (nm) | PEGylated Hydrodynamic Radius (Rh) (nm) | Fold Increase in Rh |

| Human Serum Albumin (HSA) | Linear | 5 | 3.5 | 4.2 | 1.20[17] |

| Human Serum Albumin (HSA) | Linear | 10 | 3.5 | 5.18 | 1.48[17] |

| Human Serum Albumin (HSA) | Linear | 20 | 3.5 | 6.13 | 1.75[17] |

| Human Serum Albumin (HSA) | Branched | 20 | 3.5 | 6.41 | 1.83[17] |

| Interferon-α-2b | Linear | 10 | ~2 | 5.7 | ~2.85[18] |

| Interferon-α-2b | Linear | 20 | ~2 | 7.4 | ~3.70[18] |

| Interferon-α-2b | Linear | 30 | ~2 | 9.1 | ~4.55[18] |

Table 1: Impact of PEG Linker Size and Architecture on the Hydrodynamic Radius of Proteins.

Effect of PEG Size on In Vivo Circulation Half-Life

The increase in hydrodynamic radius directly translates to a longer circulation half-life, as the larger molecule is less readily filtered by the kidneys.

| Bioconjugate | PEG Molecular Weight (kDa) | Unmodified Half-Life (t1/2) | PEGylated Half-Life (t1/2) | Fold Increase in t1/2 |

| rhTIMP-1 | 20 | 1.1 h | 28 h | ~25[7] |

| Pegylated Peptide (Specific) | 70 | - | 37.3 h | - |

| Pegylated Peptide (Specific) | 100 | - | 60.8 h | - |

| Pegylated Peptide (Specific) | 150 | - | 91.3 h | - |

| TNF-α | - | 0.047 h | 2.25 h | ~48[19] |

Table 2: Influence of PEG Molecular Weight on the In Vivo Circulation Half-Life of Biotherapeutics.

Effect of PEGylation on Biological Activity

While PEGylation offers numerous advantages, it can sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance at the binding site. The extent of this effect can depend on the PEG size, architecture, and the site of attachment. However, the prolonged circulation half-life often compensates for the reduced in vitro activity, leading to an overall improvement in in vivo efficacy[4][20].

| Protein | PEG Linker Type | PEG Molecular Weight (kDa) | Change in In Vitro Biological Activity |

| Interferon-α-2b | Linear | 12 | Decreased specific activity, but comparable potency to unmodified protein[20] |

| rhTIMP-1 | Linear | 20 | Retained complete inhibitory activity towards MMP-3 catalytic domain and partial activity towards full-length MMP-9[7] |

Table 3: Impact of PEGylation on the Biological Activity of Proteins.

Experimental Protocols

Detailed and optimized protocols are crucial for successful PEGylation and subsequent characterization of the bioconjugate.

Protocol for Amine-Reactive PEGylation using NHS Esters

This protocol outlines the general steps for conjugating a PEG-NHS ester to a protein.

Materials:

-

Protein to be PEGylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

PEG-NHS ester reagent

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at the desired concentration. Ensure the buffer is free of primary amines (e.g., Tris) which would compete with the reaction[12].

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL)[12][14]. The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage[12].

-

Conjugation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess is a common starting point[14][21]. The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice[12][14].

-

Quenching the Reaction: Stop the reaction by adding a quenching reagent to consume any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and purify the PEGylated protein using SEC or IEX chromatography.

-

Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

Protocol for Thiol-Reactive PEGylation using Maleimides

This protocol describes the conjugation of a PEG-Maleimide to a protein's free cysteine residues.

Materials:

-

Protein with accessible thiol groups (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 6.5-7.5)[1][10][15]

-

PEG-Maleimide reagent

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP or DTT) (optional, if disulfide bonds need to be reduced)[10][15]

-

Quenching reagent (e.g., free cysteine or N-ethylmaleimide)

-

Purification system (e.g., SEC or IEX)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP for 30-60 minutes at room temperature[10][15]. Remove the reducing agent before adding the PEG-Maleimide.

-

PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a stock solution[1][10].

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle mixing[15]. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C[15].

-

Quenching the Reaction: Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing compound like free cysteine.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX chromatography.

-

Characterization: Characterize the purified conjugate to determine the degree of PEGylation and assess its purity and activity.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Key Characterization Techniques:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the protein after PEGylation.

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and can be used to separate PEGylated species from the unreacted protein and free PEG.

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge, which can be altered by PEGylation, providing another method for purification and analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for determining the precise molecular weight of the PEGylated conjugate and identifying the degree of PEGylation (the number of PEG chains attached per molecule)[2][22][23][24]. It can also be used to identify the specific sites of PEG attachment through peptide mapping analysis[25].

-

Biological Activity Assays: In vitro and in vivo assays are crucial to confirm that the PEGylated molecule retains its desired biological function.

Visualizing the Impact and Application of PEG Linkers

Graphviz diagrams can effectively illustrate the complex workflows and logical relationships involved in the use of PEG linkers in bioconjugation.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation, offering a versatile and powerful platform for improving the therapeutic properties of a wide range of biomolecules. By understanding the fundamental principles of PEG chemistry, the quantitative effects of PEG structure, and the appropriate experimental protocols, researchers and drug developers can effectively leverage this technology to create safer, more effective, and more patient-friendly therapeutics. The continued innovation in PEG linker design and conjugation strategies promises to further expand the applications and impact of PEGylation in the future of medicine.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. enovatia.com [enovatia.com]

- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Pegylated interferons alpha2a and alpha2b in the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 8. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 16. biotium.com [biotium.com]

- 17. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for Protein PEGylation [jenkemusa.com]

- 22. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 25. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of m-PEG2-Tos in PEGylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of methoxy (B1213986) polyethylene (B3416737) glycol tosylate (m-PEG2-Tos) in the context of PEGylation, a critical bioconjugation technique in drug development. This document details the chemical principles, experimental considerations, and analytical methods pertinent to the use of this compound for modifying proteins, peptides, and other therapeutic molecules.

Introduction to PEGylation and the Role of this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a therapeutic protein or peptide. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Key benefits of PEGylation include an extended circulatory half-life due to increased hydrodynamic size which reduces renal clearance, enhanced protection from proteolytic degradation, improved solubility, and reduced immunogenicity and antigenicity. By masking the surface of the protein, the PEG polymer can prevent the approach of antibodies and antigen-processing cells, often leading to a reduced dosing frequency and improved patient compliance.

This compound is a specific type of PEGylation reagent characterized by a methoxy-capped short di-ethylene glycol chain activated with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound a highly efficient reagent for nucleophilic substitution reactions. This property allows for the covalent attachment of the m-PEG2 moiety to various nucleophilic functional groups present on biomolecules.

The Core Mechanism of Action: Nucleophilic Substitution

The fundamental mechanism of action for this compound in PEGylation is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile from the target molecule (e.g., a protein) attacks the carbon atom of the this compound that is adjacent to the tosylate group. The tosylate group, being a highly stable anion, is readily displaced, forming a stable covalent bond between the PEG chain and the target molecule.

The Role of the Tosyl Group

The tosyl (p-toluenesulfonyl) group is a derivative of p-toluenesulfonic acid. Its effectiveness as a leaving group stems from the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. This high stability lowers the activation energy of the substitution reaction, facilitating a rapid and efficient conjugation process under relatively mild conditions.

Reactivity with Nucleophiles

This compound readily reacts with various nucleophiles present in biomolecules, primarily primary amines and thiols.

-

Amine Groups (Lysine Residues and N-terminus): The most common targets for PEGylation are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus of proteins and peptides. The unprotonated form of the amine acts as the nucleophile. The reaction is typically carried out at a pH between 8.0 and 9.5 to ensure a sufficient concentration of deprotonated, nucleophilic amine groups.

-

Thiol Groups (Cysteine Residues): The sulfhydryl group of cysteine residues is also a potent nucleophile, especially in its deprotonated thiolate form. PEGylation at cysteine residues can be achieved with high specificity, particularly in proteins with a limited number of accessible cysteine residues. The reaction with thiols is generally faster than with amines and can proceed at a lower pH.

The following diagram illustrates the SN2 reaction mechanism of this compound with a primary amine, a common reaction in protein PEGylation.

Quantitative Data on PEGylation with Tosylated PEGs

While specific kinetic data for this compound is not extensively published in a comparative format, the efficiency and rate of PEGylation are influenced by several key parameters. The following table summarizes these factors and their general impact on the reaction.

| Parameter | Effect on PEGylation | Typical Conditions/Considerations |

| pH | Crucial for deprotonating nucleophiles. Higher pH increases the rate of reaction with amines. | For amine PEGylation: pH 8.0-9.5. For thiol PEGylation: can be performed at lower pH. |

| Temperature | Higher temperatures generally increase the reaction rate. | Typically performed at room temperature or 4°C to maintain protein stability. |

| Molar Ratio (PEG:Protein) | A higher molar excess of the PEG reagent increases the degree of PEGylation. | Optimized for each specific application to achieve the desired level of modification. |

| Protein Concentration | Higher concentrations can increase the reaction rate but may also lead to aggregation. | Dependent on the specific protein's solubility and stability. |

| Reaction Time | Longer reaction times lead to a higher degree of PEGylation. | Monitored to achieve the desired product distribution and avoid over-PEGylation. |

| Nucleophile pKa | Nucleophiles with lower pKa values are more reactive at a given pH. | The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, allowing for site-specific PEGylation at lower pH. |

Experimental Protocols

The following sections provide a generalized experimental protocol for protein PEGylation using this compound, followed by methods for purification and characterization of the conjugate.

General Protein PEGylation Protocol

This protocol outlines the fundamental steps for conjugating this compound to a protein. The specific concentrations, molar ratios, and incubation times should be optimized for each protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for the PEGylation reagent.

-

PEGylation Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer or a compatible solvent like DMSO.

-

PEGylation Reaction: Add the dissolved this compound to the protein solution at a desired molar excess (e.g., 5- to 50-fold molar excess of PEG to protein).

-

Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C for a predetermined time (e.g., 1-4 hours). The reaction can be monitored over time by taking aliquots and analyzing them by SDS-PAGE.

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted this compound.

-

Purification: Proceed with the purification of the PEGylated protein.

Purification of the PEGylated Product

Purification is essential to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.

-

Size-Exclusion Chromatography (SEC): This is a common method for separating molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted protein. SEC is also effective at removing low molecular weight byproducts.

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin and enabling separation from the unmodified protein.

-

Reverse-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is often used for the analysis and purification of peptides and smaller proteins.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity and can be a useful complementary technique to IEX.

Characterization of the PEGylated Conjugate

The final PEGylated product must be thoroughly characterized to determine the degree of PEGylation and confirm its integrity.

-

SDS-PAGE: A simple and rapid method to qualitatively assess the extent of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein, which allows for the calculation of the number of attached PEG molecules.

-

HPLC: SEC-HPLC can be used to quantify the different species in the reaction mixture (e.g., unmodified, mono-PEGylated, di-PEGylated proteins). RP-HPLC can be used for purity assessment.

-

Capillary Electrophoresis (CE): A high-resolution technique for separating different PEGylated products.

The following diagram outlines a typical experimental workflow for protein PEGylation.

Conclusion

This compound is a valuable reagent for the PEGylation of therapeutic molecules. Its mechanism of action, centered on an efficient SN2 reaction facilitated by the excellent leaving group properties of the tosylate, allows for reliable and controllable conjugation to nucleophilic residues on biomolecules. A thorough understanding of the reaction mechanism, optimization of reaction parameters, and rigorous purification and characterization are essential for the successful development of PEGylated biopharmaceuticals with improved therapeutic profiles. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their PEGylation strategies.

An In-depth Technical Guide to Antibody-Drug Conjugates (ADCs) and Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, designed to merge the specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic drugs.[1][2] This strategic combination allows for the precise delivery of highly active payloads directly to tumor cells, thereby minimizing systemic exposure and associated toxicities often seen with traditional chemotherapy.[3][4] An ADC consists of three primary components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][5] The linker is a critical element that dictates the stability, efficacy, and safety of the ADC.[6]

The mechanism of action for a typical ADC involves several steps. Initially, the ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific antigen on the surface of a cancer cell.[5][7] Following this binding event, the ADC-antigen complex is internalized by the cell, often through receptor-mediated endocytosis.[5][7] Once inside the cell, the complex is trafficked to intracellular compartments, typically lysosomes. Within the harsh environment of the lysosome, the linker is cleaved, or the antibody is degraded, leading to the release of the cytotoxic payload.[5][7] The freed payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.[3]

Core Components of an Antibody-Drug Conjugate

The efficacy and safety of an ADC are intricately dependent on the careful selection and optimization of its three key components:

-

Monoclonal Antibody (mAb): The antibody serves as the targeting moiety of the ADC. An ideal antibody for an ADC should exhibit high specificity and affinity for a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues.[2] The choice of antibody isotype (e.g., IgG1, IgG2, IgG4) can also influence the ADC's effector functions and overall performance.[6]

-

Cytotoxic Payload: The payload is the pharmacologically active component of the ADC responsible for cell killing. Payloads are typically highly potent cytotoxic agents that are too toxic to be administered systemically on their own.[8] Common classes of payloads include microtubule inhibitors (e.g., auristatins like MMAE and MMAF, and maytansinoids like DM1 and DM4) and DNA-damaging agents (e.g., calicheamicins, duocarmycins, and pyrrolobenzodiazepines).[8][9]

-

Linker: The linker is the chemical bridge that covalently attaches the payload to the antibody.[5] The design of the linker is paramount to the success of an ADC, as it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the payload once inside the target tumor cell.[6] Linker technology has evolved significantly, leading to the development of various linker types with distinct properties and release mechanisms.[6]

The Critical Role of Linkers in ADC Design

Linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these linker types has profound implications for the ADC's mechanism of action, efficacy, and safety profile.

Cleavable Linkers

Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This controlled release can be advantageous for achieving a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[10] There are several types of cleavable linkers, each with a distinct cleavage mechanism:

-

Enzyme-Sensitive Linkers: These linkers are cleaved by enzymes that are overexpressed in the lysosomal compartment of tumor cells, such as cathepsin B. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[11]

-

pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4). Hydrazone linkers are a classic example of acid-labile linkers.[12]

-

Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.[6]

Non-Cleavable Linkers

In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[13] This process results in the liberation of the payload with the linker and a conjugated amino acid still attached. Non-cleavable linkers generally exhibit higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[13] A common example of a non-cleavable linker is the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs with different linkers and drug-to-antibody ratios.

| Linker Type | ADC Example | Payload | Target Cell Line | IC50 (pM) |

| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | MMAE | HER2+ | 8.8[3] |

| Cleavable (Val-Cit) | ADC with Val-Cit linker | MMAE | Various | 14.3[3] |

| Non-Cleavable (SMCC) | Ado-trastuzumab emtansine (Kadcyla) | DM1 | HER2+ | 33[3] |

| Cleavable (Sulfatase) | Sulfatase-linker ADC | MMAF | HER2+ | 61 - 111[3] |

| Cleavable (Val-Ala) | Val-Ala linker ADC | MMAF | HER2+ | 92[3] |

| Non-Cleavable | Non-cleavable ADC | MMAF | HER2+ | 609[3] |

| Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies. |

| Linker Type | Linker Chemistry | Half-life (t1/2) in Human Plasma |

| Cleavable | Hydrazone | ~2 days[3][7] |

| Cleavable | Carbonate | 36 hours[3] |

| Cleavable | Silyl ether | >7 days[3][7] |

| Cleavable | Sulfatase-cleavable | >7 days[3] |

| Non-Cleavable | CX-DM1 | 9.9 days[3] |

| Non-Cleavable | SMCC-DM1 | 10.4 days[3] |

| Table 2: Plasma Stability of Different ADC Linkers. |

| Drug-to-Antibody Ratio (DAR) | Effect on Efficacy | Effect on Toxicity/Safety |

| Low (e.g., 2) | May have reduced potency, especially for targets with low expression.[14] | Generally better tolerated with a wider therapeutic window.[9] |

| Intermediate (e.g., 3-4) | Often considered optimal, balancing efficacy and safety for many ADCs. | Generally manageable toxicity profile. |

| High (e.g., 8) | Can lead to increased potency but may also result in faster clearance, potentially reducing efficacy.[14][15] | Associated with increased toxicity and a narrower therapeutic window.[9][16] |

| Very High (e.g., 9-10) | Can suffer from decreased efficacy due to rapid clearance. | Rapid accumulation in the liver and increased toxicity. |

| Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Performance. |

Mandatory Visualizations

Detailed Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

Principle: HIC separates molecules based on their hydrophobicity. Since the cytotoxic payload is often hydrophobic, ADCs with different numbers of conjugated drug molecules will exhibit varying degrees of hydrophobicity and can be separated. The weighted average DAR is calculated from the peak areas of the different ADC species.[17][18]

Materials:

-

ADC sample

-

HIC HPLC column (e.g., Protein-Pak Hi Res HIC)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

-

Injection: Inject a suitable volume (e.g., 10-50 µL) of the prepared ADC sample onto the column.

-

Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.

-

Data Analysis:

-

Integrate the peak areas for each resolved ADC species (DAR0, DAR2, DAR4, etc.).

-

Calculate the percentage of each species relative to the total peak area.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ [(% Peak Area of Species) x (DAR of Species)] / 100

-

In Vitro Cytotoxicity Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[19]

Materials:

-

Target cancer cell line (and a negative control cell line)

-

Complete cell culture medium

-

ADC sample and control articles (unconjugated antibody, free payload)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.

-

Linker Stability Assessment in Plasma by LC-MS

Principle: This assay evaluates the stability of the ADC linker in plasma by measuring the amount of intact ADC or released payload over time. Immuno-affinity capture is often used to isolate the ADC from the complex plasma matrix before analysis by liquid chromatography-mass spectrometry (LC-MS).[5][11]

Materials:

-

ADC sample

-

Human or animal plasma

-

Incubator (37°C)

-

Immuno-affinity capture beads (e.g., Protein A/G)

-

Wash and elution buffers

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

Immuno-affinity Capture:

-

Add immuno-affinity beads to the plasma aliquots and incubate to capture the ADC.

-

Wash the beads several times to remove non-specifically bound plasma proteins.

-

-

Elution and Sample Preparation:

-

Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).

-

Neutralize the eluate and prepare it for LC-MS analysis. This may involve reduction and/or deglycosylation depending on the analytical method.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the different ADC species or the released payload using a suitable chromatography method (e.g., reversed-phase).

-

Analyze the eluent by mass spectrometry to identify and quantify the intact ADC (and its different DAR species) or the free payload.

-

-

Data Analysis:

-

Determine the average DAR at each time point by analyzing the mass spectra of the intact ADC.

-

Alternatively, quantify the concentration of the released payload at each time point.

-

Plot the average DAR or the percentage of intact ADC over time to determine the stability of the linker and calculate its half-life in plasma.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. graphviz.org [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Protein Conjugation using m-PEG2-Tos

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, is a widely utilized bioconjugation technique in drug development and research. This modification can significantly improve the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can enhance serum half-life, improve stability, reduce immunogenicity, and increase solubility.

This document provides a detailed protocol for the conjugation of proteins with methoxy-polyethylene glycol-tosylate (m-PEG2-Tos). The tosyl group is an excellent leaving group that reacts with nucleophilic groups on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable secondary amine linkage. These application notes offer a comprehensive guide to performing the conjugation reaction, purifying the resulting PEGylated protein, and characterizing the final product.

Principle of the Reaction

The conjugation of this compound to a protein is a nucleophilic substitution reaction. The electron-withdrawing tosylate group makes the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles. The primary amine groups on the protein surface, being nucleophilic at appropriate pH, attack this carbon, leading to the displacement of the tosylate group and the formation of a stable covalent bond between the PEG and the protein.

The reaction is pH-dependent, as the nucleophilicity of the primary amines is influenced by their protonation state. A pH range of 8.0-9.5 is generally recommended to ensure that a sufficient proportion of the amine groups are deprotonated and thus nucleophilic, while still maintaining protein stability.

Materials and Reagents

-

Protein of interest

-

This compound (ensure high purity)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (or other amine-free buffer such as sodium bicarbonate or borate (B1201080) buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification columns (e.g., size-exclusion or ion-exchange chromatography columns)

-

Dialysis tubing or centrifugal filters

-

Analytical instruments (SDS-PAGE system, UV-Vis spectrophotometer, mass spectrometer)

Experimental Protocols

Protein and Reagent Preparation

-

Protein Solution: Prepare a solution of the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for reaction with this compound.

-

This compound Solution: Immediately before use, dissolve this compound in the Conjugation Buffer to the desired concentration. The amount of this compound required will depend on the desired molar excess over the protein.

Protein Conjugation with this compound

-

Reaction Setup: Add the freshly prepared this compound solution to the protein solution. The recommended starting molar excess of this compound to protein is 10-50 fold. This ratio may need to be optimized depending on the protein and the desired degree of PEGylation.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The optimal reaction time may vary and should be determined empirically. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature to quench any unreacted this compound.

Purification of the PEGylated Protein

Purification is essential to remove unreacted this compound, quenched reagent, and any unconjugated protein. The choice of purification method will depend on the properties of the protein and the degree of PEGylation.

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins from smaller molecules like unreacted PEG.[1] The increase in hydrodynamic radius upon PEGylation allows for efficient separation.[1]

-

Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[1][2] This method can be particularly useful for separating species with different degrees of PEGylation.[2]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can either increase or decrease the hydrophobicity of a protein, making HIC a potential purification tool.[1][2]

-

Dialysis/Ultrafiltration: These methods can be used to remove low molecular weight impurities but may not be sufficient to separate unconjugated protein from the PEGylated product.[3]

Characterization of the PEGylated Protein

Several analytical techniques can be used to characterize the PEGylated protein and determine the degree of PEGylation.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective method to qualitatively assess the extent of PEGylation. PEGylated proteins will migrate slower than the unconjugated protein, resulting in a shift in the band position corresponding to an apparent increase in molecular weight.[4]

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein with high accuracy. The difference in mass between the conjugated and unconjugated protein can be used to calculate the number of attached PEG molecules.[5][6]

-

UV-Vis Spectrophotometry: The concentration of the PEGylated protein can be determined by measuring its absorbance at 280 nm.

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes for protein conjugation with amine-reactive PEG reagents. Note that these are starting recommendations and optimal conditions should be determined for each specific protein and application.

Table 1: Recommended Reaction Parameters for this compound Conjugation

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| This compound:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation. |

| Reaction Buffer | Amine-free buffer (e.g., Phosphate, Bicarbonate, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG reagent. |

| pH | 8.0 - 9.5 | Balances amine nucleophilicity and protein stability. |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive proteins, but may require longer reaction times. |

| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Should be optimized for the specific protein and desired outcome. |

| Quenching Reagent | Tris or Glycine (50-100 mM final concentration) | Quenches unreacted tosylate groups. |

Table 2: Influence of Molar Ratio on Degree of PEGylation (General Trend for Amine-Reactive PEGs)

| m-PEG:Protein Molar Ratio | Expected Predominant Species |

| 1:1 - 5:1 | Mono-PEGylated |

| 10:1 - 20:1 | Mixture of mono- and di-PEGylated |

| >20:1 | Higher order PEGylated species |

Note: This table represents a general trend and the actual distribution of PEGylated species will depend on the specific protein, the number of accessible reactive sites, and the reaction conditions.

Visualization of Workflows and Principles

Caption: Experimental workflow for protein conjugation with this compound.

Caption: Principle of this compound protein conjugation.

References

- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. covalx.com [covalx.com]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for m-PEG2-Tos in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the stability, pharmacokinetics, and efficacy of the ADC. m-PEG2-Tos (2-(2-(methoxy)ethoxy)ethyl tosylate) is a hydrophilic, non-cleavable linker that offers several advantages in ADC development. Its polyethylene (B3416737) glycol (PEG) component can improve the solubility and stability of the ADC, potentially leading to a better pharmacokinetic profile and allowing for a higher drug-to-antibody ratio (DAR).[1][2] As a non-cleavable linker, this compound relies on the complete degradation of the antibody within the target cell's lysosome to release the cytotoxic payload, which can minimize off-target toxicity.[3][4]

These application notes provide a detailed overview of the use of this compound in ADC synthesis, including experimental protocols for payload modification, antibody conjugation, purification, and characterization, as well as in vitro efficacy assessment.

Key Applications of this compound in ADC Synthesis

-

Introduction of a Hydrophilic Spacer: The PEG component of this compound increases the hydrophilicity of the linker-payload complex, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[5]

-

Synthesis of Non-Cleavable ADCs: this compound is used to create ADCs with a stable, non-cleavable linkage. This ensures that the cytotoxic payload is only released after the ADC is internalized by the target cell and the antibody is degraded in the lysosome, thereby reducing the potential for premature drug release and systemic toxicity.[3][4]

-

Lysine-Directed Conjugation: The tosylate group of this compound can be displaced by a nucleophile, such as an amine group on a cytotoxic payload. The resulting PEGylated payload can then be activated for conjugation to the lysine (B10760008) residues on the surface of a monoclonal antibody.[6][7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of an ADC using this compound via Lysine Conjugation

This protocol outlines a general two-step procedure for the synthesis of an ADC using this compound. The first step involves the reaction of this compound with an amine-containing cytotoxic payload. The second step is the conjugation of the resulting m-PEG2-payload to the lysine residues of a monoclonal antibody.

Materials:

-

This compound

-

Amine-containing cytotoxic payload

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.4)

-

N,N-Disuccinimidyl carbonate (DSC) or other activating agent

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Purification columns (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)

-

Reaction vessels and standard laboratory equipment

Step 1: Synthesis of m-PEG2-Payload

This step involves the nucleophilic substitution of the tosylate group on this compound by the amine group of the cytotoxic payload.

-

Dissolve the amine-containing cytotoxic payload in anhydrous DMF.

-

Add this compound to the solution. A molar excess of this compound (e.g., 1.5 to 3 equivalents) may be used to drive the reaction to completion.

-

Add a non-nucleophilic base, such as DIPEA (e.g., 2 to 4 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature or an elevated temperature (e.g., 40-60 °C) for 2 to 24 hours, monitoring the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Once the reaction is complete, purify the m-PEG2-payload conjugate using a suitable method such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Step 2: Conjugation of m-PEG2-Payload to Antibody

This step involves the activation of the hydroxyl group on the m-PEG2-payload and subsequent reaction with the amine groups of lysine residues on the antibody.

-

Dissolve the purified m-PEG2-payload in anhydrous DMSO to prepare a stock solution.

-

Activate the hydroxyl group of the m-PEG2-payload by reacting it with an activating agent like DSC. This reaction is typically performed in an anhydrous organic solvent in the presence of a base. The resulting activated payload (e.g., an NHS ester) is highly reactive towards primary amines.

-

Adjust the pH of the antibody solution to approximately 8.0-8.5 to facilitate the reaction with lysine residues.

-

Add the activated m-PEG2-payload solution to the antibody solution with gentle stirring. The molar ratio of the activated payload to the antibody will determine the average drug-to-antibody ratio (DAR) and should be optimized for each specific ADC.

-

Allow the conjugation reaction to proceed at 4°C for 2 to 16 hours.

-

Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

-

Purify the resulting ADC from unconjugated payload and other reaction components using a suitable method such as size-exclusion chromatography (SEC).[1][2]

Table 1: Representative Reaction Conditions for ADC Synthesis with this compound

| Parameter | Step 1: Payload Modification | Step 2: Antibody Conjugation |

| Solvent | Anhydrous DMF or DMSO | PBS (pH 8.0-8.5) with co-solvent (e.g., DMSO) |

| Reactant Molar Ratio | This compound : Payload : Base (e.g., 1.5 : 1 : 2) | Activated Payload : Antibody (e.g., 5-20 : 1) |

| Temperature | Room Temperature to 60°C | 4°C |

| Reaction Time | 2 - 24 hours | 2 - 16 hours |

| Purification Method | RP-HPLC | Size-Exclusion Chromatography (SEC) |

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. For non-cleavable, lysine-conjugated ADCs, Hydrophobic Interaction Chromatography (HIC) is a commonly used method for DAR determination.[8][9]

-

Equilibrate a HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate buffer, pH 7).

-

Inject the purified ADC sample onto the column.

-

Elute the bound ADC species using a decreasing salt gradient. The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained.

-

Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

-

Calculate the average DAR by determining the relative peak area of each DAR species and using a weighted average formula.

Table 2: Example Data for DAR Determination by HIC

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 10.5 | 15 |

| DAR 2 | 12.8 | 35 |

| DAR 4 | 14.2 | 40 |

| DAR 6 | 15.5 | 10 |

| Average DAR | - | 3.3 |

2. In Vitro Cytotoxicity Assay

The cytotoxic potential of the ADC is evaluated using in vitro cell-based assays, such as the MTT or XTT assay, on target antigen-positive and antigen-negative cell lines.[10][11][12]

-

Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

-

Incubate the plates for a period of 72 to 120 hours.

-

Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

-

For the MTT assay, solubilize the formazan (B1609692) crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 3: Representative In Vitro Cytotoxicity Data

| Compound | Target-Positive Cells IC50 (nM) | Target-Negative Cells IC50 (nM) |

| ADC (this compound linker) | 1.5 | >1000 |

| Unconjugated Antibody | >1000 | >1000 |

| Free Payload | 0.1 | 0.1 |

Signaling Pathway Considerations for Non-Cleavable ADCs

The mechanism of action for an ADC with a non-cleavable linker like this compound is dependent on the internalization and lysosomal degradation of the antibody.

Upon binding to its target antigen on the cell surface, the ADC is internalized through endocytosis. The endosome containing the ADC then fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody, leading to the release of the cytotoxic payload still attached to the linker and a single amino acid residue (lysine). This payload-linker-amino acid catabolite is the active cytotoxic species that then exerts its cell-killing effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis. The non-cleavable nature of the linker ensures that the payload is primarily released inside the target cells, enhancing the therapeutic index of the ADC.[3][]

Conclusion

This compound is a valuable tool for the synthesis of non-cleavable ADCs. Its hydrophilic PEG spacer can improve the biophysical properties of the resulting conjugate, and the stable linker design promotes targeted payload delivery and minimizes off-target toxicity. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the development of novel antibody-drug conjugates. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of safe and effective ADC therapeutics.

References

- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. lcms.cz [lcms.cz]

- 6. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for PEGylation with m-PEG2-Tos

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and m-PEG2-Tos

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small molecule drugs. This process can significantly enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, improved stability, and enhanced solubility.[1][2]

This compound (methoxy-polyethylene glycol-tosylate) is a monofunctional PEGylation reagent. It consists of a methoxy-capped diethylene glycol chain activated with a tosyl (toluenesulfonyl) group. The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack by functional groups present on biomolecules, such as primary amines and thiols. This reactivity allows for the stable, covalent attachment of the m-PEG2 moiety.

Reaction Mechanism

The PEGylation reaction with this compound proceeds via a nucleophilic substitution reaction (SN2). The electron-rich nucleophiles on the target molecule, primarily the ε-amino group of lysine (B10760008) residues or the sulfhydryl group of cysteine residues, attack the carbon atom to which the tosyl group is attached. This results in the displacement of the tosylate anion and the formation of a stable secondary amine or thioether bond, respectively.

Reaction with Primary Amines (e.g., Lysine):

The unprotonated primary amine acts as the nucleophile. The reaction is pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic state of the amine.[3] However, very high pH can lead to side reactions and protein denaturation. A pH range of 8.0-9.5 is generally optimal for targeting lysine residues.

Reaction with Thiols (e.g., Cysteine):

The deprotonated thiol (thiolate anion) is a potent nucleophile. The pKa of the cysteine thiol group is typically around 8.5 but can vary depending on the local protein environment.[4][5] To achieve selective PEGylation at cysteine residues, the reaction is often carried out at a pH slightly below the pKa of lysine amino groups (around pH 7.0-8.0) to minimize competition from amine reactions.[6]

Experimental Workflow